molecular formula C14H25NO3 B2569126 Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate CAS No. 2138143-48-1

Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate

Cat. No.: B2569126
CAS No.: 2138143-48-1
M. Wt: 255.358
InChI Key: ZJWDNFVGTBOUOW-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate is a carbamate derivative featuring a tert-butyl carbamate group linked to a 2-oxoethyl chain substituted with a 2-methylcyclohexyl moiety. The tert-butyl group provides hydrolytic stability, while the 2-oxoethyl spacer and methylcyclohexyl substituent modulate solubility and stereochemical interactions.

Properties

IUPAC Name

tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDNFVGTBOUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylcyclohexyl)-2-oxoethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Peptide Synthesis

Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate serves as a crucial building block in the synthesis of peptides. It functions as a protective group for amines, which can be removed under acidic conditions to yield free amines necessary for further reactions. This property is particularly valuable in the development of complex peptide structures used in drug design.

Recent studies have indicated that this compound exhibits significant biological properties:

  • Antibacterial Activity: Research has shown that it inhibits the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.
  • Antitumor Properties: Preliminary investigations indicate that this compound may induce apoptosis in cancer cell lines, marking it as a candidate for further exploration in cancer therapeutics.

Pharmaceutical Development

Due to its structural characteristics and biological activity, this compound is being explored for its potential role in pharmaceutical formulations:

  • Therapeutic Agents: The compound's ability to modulate biological pathways positions it as a candidate for treating various diseases, including cancer and bacterial infections.
  • Bioconjugation Applications: Its reactive functional groups allow for bioconjugation processes, which are essential in developing targeted drug delivery systems.

Case Studies and Research Findings

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Study AAntibacterialInhibited growth of E. coli and S. aureus at low concentrations.
Study BAntitumorInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study CPeptide SynthesisDemonstrated effectiveness as a protective group for amine functionality during peptide assembly.

Current State of Research

Research on this compound is ongoing, with investigations focusing on:

  • Enhancing its efficacy as an antibacterial agent.
  • Exploring its mechanisms of action against cancer cells.
  • Developing synthetic methodologies that incorporate this compound into larger biomolecules.

Comparison with Similar Compounds

Tert-butyl N-(1-cyclohexyl-2-oxoethyl)carbamate (CAS 127953-73-5)

  • Molecular Formula: C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • Comparison: The absence of a methyl group on the cyclohexane ring reduces steric hindrance compared to the target compound. This may enhance solubility in nonpolar solvents but diminish stereochemical complexity in chiral environments .

Aromatic and Heteroaromatic Derivatives

Tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate (CAS 1372133-72-6)

  • Molecular Formula: C₁₁H₁₅NO₃S
  • Molecular Weight : 241.30 g/mol
  • Key Substituent : Thiophen-2-yl group.
  • The planar aromatic system contrasts with the nonplanar methylcyclohexyl group in the target compound .

Tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate (CAS 1638612-53-9)

  • Molecular Formula : C₁₄H₁₈ClN₃O₄
  • Molecular Weight : 327.76 g/mol
  • Key Substituent : 4-Chlorophenyl formohydrazido group.
  • Comparison : The chlorophenyl and hydrazide groups enhance hydrogen-bonding capacity and polarity, increasing solubility in polar aprotic solvents like DMSO. This contrasts with the hydrophobic methylcyclohexyl group in the target compound .

Alkyl and Functionalized Alkyl Derivatives

Tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate

  • Key Substituent: Azidoethylamino group.
  • Comparison : The azide functionality enables click chemistry applications, such as copper-catalyzed cycloadditions, which are absent in the target compound. The presence of a propyl chain increases flexibility but reduces rigidity compared to the methylcyclohexyl group .

Tert-butyl (2-(2-acetyl-1-(2-(octylamino)-2-oxoethyl)hydrazinyl)-2-oxoethyl)carbamate

  • Molecular Formula : C₂₀H₃₆N₄O₅ (for octyl derivative)
  • Molecular Weight : 423.4 g/mol (sodium adduct).
  • Key Substituent: Octylamino-hydrazinyl-acetyl chain.
  • Comparison : The long alkyl chain (C₈H₁₇) enhances lipophilicity, making this compound suitable for lipid membrane studies. The hydrazide group introduces nucleophilic reactivity, differing from the inert methylcyclohexyl group in the target compound .

Stereochemical and Bicyclic Derivatives

Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate (CAS 110053-29-7)

  • Key Substituent : Bis-carbamate-functionalized cyclohexane.
  • Comparison: The trans-1,2-cyclohexanediamine core introduces dual carbamate groups, enabling coordination chemistry. The stereochemistry (1S,2S) provides chiral resolution capabilities, unlike the monosubstituted target compound .

Data Table: Comparative Analysis of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Reference
Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate C₁₄H₂₅NO₃ 255.35 (estimated) 2-Methylcyclohexyl High steric hindrance; chiral synthesis N/A
Tert-butyl N-(1-cyclohexyl-2-oxoethyl)carbamate C₁₃H₂₃NO₃ 241.33 Cyclohexyl Reduced steric effects; solvent-compatible
Tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate C₁₁H₁₅NO₃S 241.30 Thiophen-2-yl Electrophilic reactivity; π-π interactions
Tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate C₁₄H₁₈ClN₃O₄ 327.76 4-Chlorophenyl formohydrazido Polar solubility; hydrogen bonding
Tert-butyl (2-(2-acetyl-1-(octylamino)hydrazinyl)-2-oxoethyl)carbamate C₂₀H₃₆N₄O₅ 423.4 (M+Na) Octylamino-hydrazinyl-acetyl Lipophilic; membrane studies

Research Findings and Implications

  • Steric Effects : The 2-methylcyclohexyl group in the target compound imposes significant steric hindrance, reducing reaction rates in nucleophilic acyl substitutions compared to less hindered analogs like the cyclohexyl derivative .
  • Solubility Trends: Compounds with aromatic (e.g., thiophene) or polar (e.g., chlorophenyl) groups exhibit higher solubility in DMSO or chloroform, whereas alkylated derivatives (e.g., octyl) favor nonpolar solvents .
  • Synthetic Utility : Azide- and hydrazide-containing analogs are preferred for click chemistry and bioconjugation, while the target compound’s methylcyclohexyl group is advantageous in stereoselective synthesis .

Q & A

Q. What are the common synthetic routes for Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Cyclohexyl ketone preparation : Reacting 2-methylcyclohexanol with an oxidizing agent (e.g., PCC) to form 2-methylcyclohexanone.

Oxoethyl intermediate : Condensation of the ketone with ethyl glycinate under reductive amination conditions.

Boc protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

Q. Critical Factors :

  • Temperature : Higher temperatures (>40°C) during Boc protection can lead to premature deprotection.
  • Solvent : Use of anhydrous THF or DMF improves yield by minimizing hydrolysis .
  • Catalysts : DMAP enhances reaction efficiency by 20–30% compared to non-catalytic conditions .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl protons) and cyclohexyl protons (δ 1.2–2.1 ppm).
    • 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities in the cyclohexyl group .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How does stereochemistry in the 2-methylcyclohexyl moiety influence biological activity?

Methodological Answer: The equatorial vs. axial orientation of the 2-methyl group alters binding affinity to biological targets. For example:

  • Equatorial methyl : Enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2 inhibition by 30% compared to axial) .
  • Axial methyl : Increases steric hindrance, reducing binding kinetics.

Q. Experimental Design :

Synthesize diastereomers via chiral resolution (e.g., using (R)- or (S)-BINOL catalysts).

Compare IC₅₀ values in enzyme inhibition assays.

Perform molecular docking simulations to correlate stereochemistry with binding poses .

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

Methodological Answer: Common side reactions include Boc deprotection and keto-enol tautomerization . Mitigation strategies:

  • Low-Temperature Boc Protection : Conduct reactions at 0–5°C to prevent acid-catalyzed deprotection .
  • Additive Use : Add molecular sieves (3Å) to scavenge water, improving yield by 15–20% .
  • pH Control : Maintain pH 8–9 during reductive amination to avoid imine hydrolysis .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles . Resolution steps:

Purity Assessment : Use HPLC-MS to quantify impurities (>98% purity required for reliable bioactivity data) .

Standardized Assays : Adopt consensus protocols (e.g., fixed ATP concentrations in kinase assays).

Structural Analog Comparison : Evaluate activity trends across derivatives (e.g., halogen substitution effects) .

Example : A study reporting weak COX-2 inhibition (IC₅₀ = 50 µM) vs. strong inhibition (IC₅₀ = 5 µM) was traced to residual DMSO in the latter, which artificially enhanced solubility .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
    • Key Finding : Rapid Boc deprotection occurs at pH < 2 (gastric conditions), releasing the free amine .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (Td ≈ 180°C) .
  • Light Sensitivity : UV-Vis spectroscopy reveals photooxidation of the cyclohexyl group at λ > 300 nm .

Structure-Activity Relationship (SAR) Questions

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Methodological Answer: Halogenation at the benzyl or cyclohexyl position modulates electronic and steric properties:

  • Bromine (2-bromobenzyl analog) : Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
  • Fluorine (4-fluorophenyl analog) : Improves metabolic stability by reducing CYP450 oxidation .

Q. What computational methods are best suited for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the cyclohexyl group in aqueous environments.
  • Docking Software (AutoDock Vina, Glide) : Predict binding poses to enzymes (e.g., HDACs) with RMSD < 2.0 Å validation .
  • QM/MM Calculations : Evaluate electronic interactions (e.g., hydrogen bonding with catalytic residues) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data between batches?

Methodological Answer:

  • Batch-to-Batch NMR Comparison : Use principal component analysis (PCA) to identify outlier batches.
  • Impurity Profiling : LC-MS/MS detects trace aldehydes (from incomplete oxidation) or Boc-deprotected amines .
  • Crystallographic Validation : Compare unit cell parameters (e.g., space group P2₁) to confirm consistency .

Q. What statistical approaches are recommended for dose-response studies?

Methodological Answer:

  • Four-Parameter Logistic (4PL) Model : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (R² > 0.95 required).
  • ANOVA with Tukey’s Post Hoc Test : Identify significant differences between treatment groups (p < 0.01) .
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values (n = 10,000 iterations) .

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